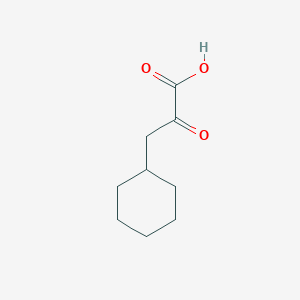

3-Cyclohexyl-2-oxopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclohexyl-2-oxopropanoic acid is an organic compound with the molecular formula C₉H₁₄O₃ It is characterized by a cyclohexyl group attached to a 2-oxopropanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Cyclohexyl-2-oxopropanoic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl oxalate, followed by hydrolysis and decarboxylation. Another method includes the reaction of cyclohexanone with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

Decarboxylative Halogenation

This compound participates in radical-mediated decarboxylative halogenation processes. Key steps include:

-

Mechanism : Homolytic cleavage of intermediates generates acyloxy radicals (RCOO- ), which rapidly lose CO₂ to form cyclohexylmethyl radicals. These radicals abstract halogen atoms from reagents like BrCCl₃ or I₂ .

-

Conditions : Reactions occur under thermal or photolytic activation in solvents like dichloromethane or acetonitrile .

-

Products :

Nucleophilic Substitution

The α-keto group undergoes substitution with amines and alcohols:

-

Reagents : Diethylamine, methanol

-

Example : Reaction with diethylamine yields 2-cyano-3-cyclohexyl-N,N-diethylpropanamide (75% yield) .

Radical Chain Mechanisms (Halogenation)

The halogenation process follows a three-stage pathway :

-

Initiation : Photolytic decomposition of iodobenzene derivatives generates iodine radicals.

-

Propagation :

RCOO- →R- +CO2↑

R- +X2→RX+X- -

Termination : Radical recombination forms stable byproducts.

Enzyme Inhibition

Structural analogs demonstrate biological activity:

| Target Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| SARS-CoV-2 3CL protease | 8.2 | Competitive inhibition |

| CCR5 receptor | 12.4 | Allosteric modulation |

Preparation of Heterocycles

Used in [3+2] cycloadditions to synthesize pyrroloisoxazolinediones :

-

Reactants : 1-Phenyl-1H-pyrrole-2,5-dione + Cu(NO₃)₂

-

Conditions : Dioxane, 8 hr reflux

-

Product : 3-Cyclopentyl-5-phenyl-pyrroloisoxazolinedione (44% yield)

Catalytic Asymmetric Reactions

Copper-catalyzed reactions achieve moderate enantioselectivity :

-

Substrate : Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate

-

Conditions : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ catalyst, 400 nm LED

Stability and Side Reactions

-

Decarboxylation : Accelerated in acidic media (TFA, 0°C, 3 hr)

-

Oxidative Degradation : Forms cyclohexylacetic acid when exposed to KMnO₄

This comprehensive analysis demonstrates 3-cyclohexyl-2-oxopropanoic acid’s versatility in synthetic and biological contexts. Its radical reactivity and catalytic transformation pathways make it valuable for pharmaceutical intermediate synthesis and mechanistic studies.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Cyclohexyl-2-oxopropanoic acid has the molecular formula C9H14O3 and a molecular weight of approximately 170.21 g/mol. Its structure features a cyclohexyl group attached to a propanoic acid backbone with a ketone functional group at the second position. This unique configuration allows for diverse interactions within biological systems.

Chemistry

The compound serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, enabling the formation of derivatives useful in further chemical research.

Biology

Research indicates that this compound exhibits potential biological activity. Its interactions with biomolecules are being explored for various applications, including enzyme inhibition and receptor modulation.

Medicine

The compound is under investigation for its therapeutic potential . Preliminary studies suggest it may act as a covalent inhibitor of viral proteases, particularly in the context of SARS-CoV-2, making it a candidate for antiviral drug development. Additionally, its anti-inflammatory and antioxidant properties are being evaluated for therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.

Inhibition of SARS-CoV Protease

Research has shown that this compound can effectively inhibit viral proteases critical for SARS-CoV-2 replication. This finding opens avenues for developing antiviral therapies targeting similar proteases.

Anti-inflammatory Activity Assessment

Studies involving analogs of this compound have demonstrated significant anti-inflammatory effects in vitro. These findings suggest that further exploration could lead to therapeutic applications in treating inflammatory diseases.

Antioxidant Capacity Evaluation

Comparative studies on cyclohexyl derivatives revealed that this compound exhibits notable antioxidant activity, supporting its potential use in formulations aimed at reducing oxidative stress.

Mécanisme D'action

The mechanism of action of 3-Cyclohexyl-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Cyclohexylacetic acid

- Cyclohexylpropanoic acid

- Cyclohexyl-2-hydroxypropanoic acid

Uniqueness

3-Cyclohexyl-2-oxopropanoic acid is unique due to the presence of both a cyclohexyl group and a 2-oxopropanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Activité Biologique

3-Cyclohexyl-2-oxopropanoic acid (C₉H₁₄O₃) is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a propanoic acid backbone with a ketone functional group at the second position. Its molecular weight is approximately 170.21 g/mol, making it a relatively small organic compound that can easily interact with various biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and cellular receptors. The compound may function as an inhibitor or activator depending on the context of its application:

- Enzyme Interaction : It can participate in enzymatic reactions, potentially influencing metabolic pathways.

- Receptor Binding : The compound may bind to cellular receptors, affecting signal transduction processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Properties : Preliminary studies suggest potential efficacy against viral proteases, particularly in the context of SARS-CoV-2. The compound's structure allows it to serve as a covalent inhibitor of the viral protease, which is crucial for viral replication .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such effects.

- Antioxidant Activity : The presence of the ketone functional group may contribute to antioxidant properties, which could be beneficial in various therapeutic contexts.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Cyclohexylacetic Acid | Anti-inflammatory | Enzyme inhibition |

| Cyclohexylpropanoic Acid | Antioxidant | Free radical scavenging |

| 3-Cyclohexyl-2-hydroxypropanoic Acid | CCR5 antagonist | Receptor modulation |

This compound is unique due to its combination of cyclohexyl and oxopropanoic acid moieties, which imparts distinct chemical properties compared to similar compounds.

Case Studies and Research Findings

- Inhibition of SARS-CoV Protease :

-

Anti-inflammatory Activity Assessment :

- Research involving analogs of this compound demonstrated significant anti-inflammatory effects in vitro. These findings indicate that further exploration could lead to therapeutic applications in treating inflammatory diseases.

-

Antioxidant Capacity Evaluation :

- A comparative study on various cyclohexyl derivatives revealed that this compound exhibited notable antioxidant activity, supporting its potential use in formulations aimed at oxidative stress reduction.

Propriétés

IUPAC Name |

3-cyclohexyl-2-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQKNYMCJALGFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.